molecular formula C10H10N2O2 B127110 methyl 4-amino-1H-indole-2-carboxylate CAS No. 157649-54-2

methyl 4-amino-1H-indole-2-carboxylate

Cat. No. B127110
M. Wt: 190.2 g/mol
InChI Key: QLGHNZYUEDSABH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-amino-1H-indole-2-carboxylate is a chemical compound that has recently gained attention in scientific research due to its potential applications in various fields. It is a derivative of indole, which is a heterocyclic aromatic organic compound that is widely used in the pharmaceutical industry. The purpose of

Mechanism Of Action

The mechanism of action of methyl 4-amino-1H-indole-2-carboxylate is not fully understood. However, it is believed to act by inhibiting the activity of enzymes involved in the growth and proliferation of cancer cells. It may also act by disrupting the cell membrane of fungi and bacteria.

Biochemical And Physiological Effects

Methyl 4-amino-1H-indole-2-carboxylate has been found to have a number of biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells. It has also been found to inhibit the production of reactive oxygen species (ROS), which are involved in the development of various diseases. In addition, it has been shown to have anti-inflammatory effects.

Advantages And Limitations For Lab Experiments

One of the main advantages of using methyl 4-amino-1H-indole-2-carboxylate in lab experiments is its high yield and purity. It is also relatively easy to synthesize and can be used in the synthesis of other compounds. However, one of the limitations of using this compound is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in different experimental settings.

Future Directions

There are several future directions for research on methyl 4-amino-1H-indole-2-carboxylate. One area of research is the development of new synthetic methods for this compound and its derivatives. Another area of research is the investigation of its potential applications in the treatment of various diseases, including cancer, fungal infections, and bacterial infections. In addition, more research is needed to understand the mechanism of action of this compound and its effects on different biological systems.

Scientific Research Applications

Methyl 4-amino-1H-indole-2-carboxylate has been used in various scientific research applications. It has been found to exhibit anticancer activity by inhibiting the growth of cancer cells. It has also been shown to have antifungal and antibacterial properties. In addition, it has been used in the synthesis of novel organic compounds with potential applications in the pharmaceutical industry.

properties

CAS RN

157649-54-2

Product Name

methyl 4-amino-1H-indole-2-carboxylate

Molecular Formula

C10H10N2O2

Molecular Weight

190.2 g/mol

IUPAC Name

methyl 4-amino-1H-indole-2-carboxylate

InChI

InChI=1S/C10H10N2O2/c1-14-10(13)9-5-6-7(11)3-2-4-8(6)12-9/h2-5,12H,11H2,1H3

InChI Key

QLGHNZYUEDSABH-UHFFFAOYSA-N

SMILES

COC(=O)C1=CC2=C(C=CC=C2N1)N

Canonical SMILES

COC(=O)C1=CC2=C(C=CC=C2N1)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

Ammonium formate (63 g, 1.00 mol) was added cautiously to a suspension of the product of Example 2 (45.6 g, 0.207 mol) and 10% palladium on charcoal (5 g) in methanol (700 ml) under an argon blanket at 45° C. The mixture was stirred for 4 h, cooled to room temperature, and after 18 h filtered and evaporated in vacuo to give a dark brown semi-solid. This was taken up into acetonitrile (500 ml), filtered (to remove ammonium formate) and evaporated in vacuo to give a dark brown gum. Purification by column chromatography [silica; ethyl acetate-hexane (1:10 to 1:1)] gave the product (9.5 g) as a grey solid.
Quantity
63 g
Type
reactant
Reaction Step One
Quantity
45.6 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
catalyst
Reaction Step One
Quantity
700 mL
Type
solvent
Reaction Step One
Quantity
500 mL
Type
reactant
Reaction Step Two

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